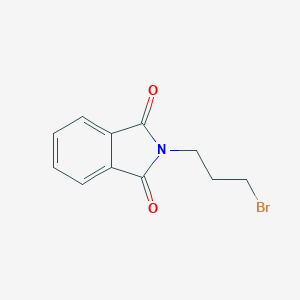
N-(3-Bromopropyl)phthalimide
货号 B167275
分子量: 268.11 g/mol
InChI 键: VKJCJJYNVIYVQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07084154B2
Procedure details


The 3-phthalimidopropyltriphenylphosphonium bromide was prepared as follows. To a solution of triphenylphosphine (24.5 g, Aldrich, U.S.A.) in toluene (200 mL) was added N-(3-bromopropyl)phthalimide (25 g, Aldrich, U.S.A.). The mixture was heated to reflux overnight. The white solid so formed was isolated by filtration and dried under vacuum to yield 3-phthalimidopropyltriphenylphosphonium bromide (22.8 g).



Name
3-phthalimidopropyltriphenylphosphonium bromide
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20][CH2:21][CH2:22][CH2:23][N:24]1[C:28](=[O:29])[C:27]2=[CH:30][CH:31]=[CH:32][CH:33]=[C:26]2[C:25]1=[O:34]>C1(C)C=CC=CC=1>[Br-:20].[C:25]1(=[O:34])[N:24]([CH2:23][CH2:22][CH2:21][P+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:28](=[O:29])[C:27]2=[CH:30][CH:31]=[CH:32][CH:33]=[C:26]12 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCN1C(C=2C(C1=O)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 3-phthalimidopropyltriphenylphosphonium bromide was prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white solid so formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
|
Name
|
3-phthalimidopropyltriphenylphosphonium bromide
|
|
Type
|
product
|
|
Smiles
|
[Br-].C1(C=2C(C(N1CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)=CC=CC2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
